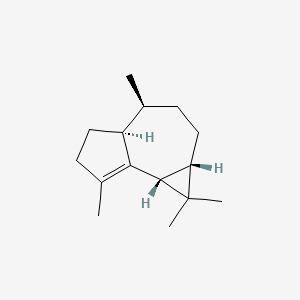

(+)-alpha-Gurjunene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(+)-alpha-gurjunene is a tricyclic sesquiterpene that is 1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene carrying four methyl substituents at positions 1, 1, 4 and 7. It has a role as a plant metabolite. It is a carbotricyclic compound, a sesquiterpene and a polycyclic olefin. It is an enantiomer of a (-)-alpha-gurjunene.

Scientific Research Applications

Synthesis and Chemical Analysis

(+)-alpha-Gurjunene has been studied for its role in the synthesis of complex chemical structures. For instance, the synthesis of guaipyridine from guaiol involved the use of α-gurjunene. This synthesis process confirmed the configuration at C(10) through proton magnetic resonance studies on conformationally rigid tricyclic structures, showing that natural α-gurjunene is a mixture of the C(10)-epimers (Gen, Linde, & Witteveen, 2010). Furthermore, the successful and efficient synthesis of (±)-α-Gurjunene from the tropylium cation, marking the first total synthesis of this natural product, demonstrates its potential for diverse chemical applications (Calancea, Carret, & Deprés, 2009).

Antifungal Properties

The antifungal activity of essential oils containing α-gurjunene has been investigated. For example, the essential oil of the leaves of Calea clematidea showed moderate antifungal activity against various dermatophytes, suggesting potential pharmaceutical applications for topical treatments. The presence of α-gurjunene in this essential oil highlights its role in contributing to the antifungal properties (Flach, Gregel, Simionatto, Silva, Zanatta, Morel, Linares, & Alves, 2002).

Sedative Effects

Inhalation of essential oils containing α-gurjunene demonstrated sedative effects on mice. This suggests a potential application in creating calming or sleep-inducing environments, opening avenues for further research into therapeutic applications (Takemoto, Ito, Shiraki, Yagura, & Honda, 2007).

Phytochemical Enhancement in Plants

A study on Aquilaria malaccensis, an agarwood-producing timber species, showed that tetraploid plantlets had an increased phytochemical content in the stem, with α-gurjunene being one of the significant sesquiterpenoids. This indicates the potential of α-gurjunene in enhancing the quality of phytochemicals in plants, which could be beneficial for various industries, including perfumes and traditional remedies (Suhaila, Norihan, Norwati, Azah, Mahani, Parameswari, Kodi, Mailina, Azrina, Hasnida, Haliza, Nazirah, & Fuad, 2015).

properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1aS,4S,4aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12-,14-/m0/s1 |

InChI Key |

SPCXZDDGSGTVAW-HVTMNAMFSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H](C2(C)C)C3=C(CC[C@@H]13)C |

Canonical SMILES |

CC1CCC2C(C2(C)C)C3=C(CCC13)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

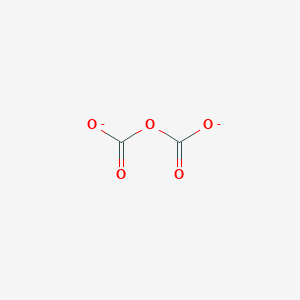

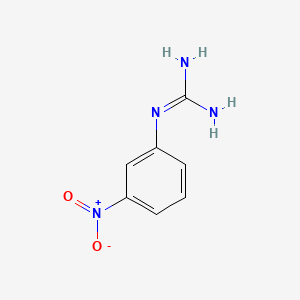

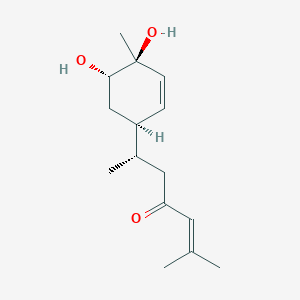

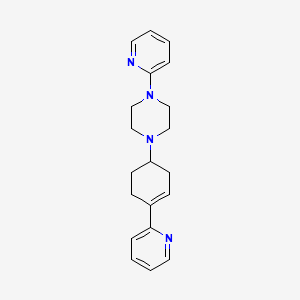

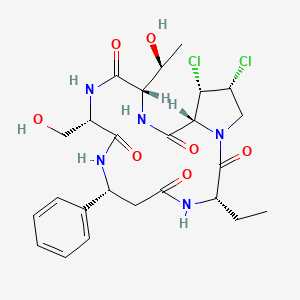

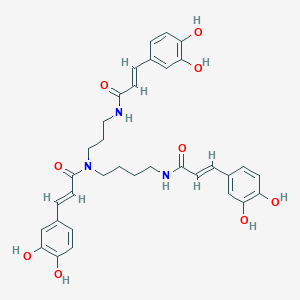

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1257346.png)

![4-methyl-7-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1257354.png)

![4-(7-Ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1257357.png)

![(1R,2S,5R,9S,10S,11R,13R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1257366.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1257368.png)